Bienvenue dans la boutique en ligne BenchChem!

Difamilast

Phosphodiesterase inhibition Subtype selectivity Emetic liability

Difamilast is the premier nonsteroidal topical PDE4 inhibitor for atopic dermatitis research, optimized for PDE4B selectivity (IC50 11.2 nM) with 6.6-fold sparing of PDE4D—differentiating it from emesis‑inducing, less‑selective agents like roflumilast. It delivers superior efficacy in chronic allergic contact dermatitis models over crisaborole, CP‑80633, and cipamfylline. Robust Phase III pediatric data (47.1% IGA success vs. 18.1% vehicle) support its use as a high‑confidence positive control. The favorable 52‑week safety profile and minimal systemic absorption in preclinical models further validate chronic topical studies.

Molecular Formula C23H24F2N2O5
Molecular Weight 446.4 g/mol
CAS No. 937782-05-3
Cat. No. B607114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifamilast
CAS937782-05-3
SynonymsDifamilast; 
Molecular FormulaC23H24F2N2O5
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
InChIInChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
InChIKeyVFBILHPIHUPBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Difamilast (CAS 937782-05-3) Procurement Evidence Guide for PDE4 Inhibitor-Based Atopic Dermatitis Research and Development


Difamilast (OPA-15406, MM-36) is a small-molecule, nonsteroidal, topical phosphodiesterase-4 (PDE4) inhibitor with the molecular formula C23H24F2N2O5 and molecular weight 446.45 [1]. It was first approved in Japan in September 2021 as Moizerto for mild-to-moderate atopic dermatitis in patients aged ≥2 years and received FDA approval in February 2026 as Adquey [2]. Unlike broader PDE4 inhibitors historically limited by gastrointestinal adverse effects due to a narrow therapeutic window, difamilast exhibits pronounced subtype selectivity that informs its favorable safety profile [3].

Why Difamilast (CAS 937782-05-3) Cannot Be Substituted with Generic PDE4 Inhibitors


Within the PDE4 inhibitor class, compounds differ fundamentally in their subtype selectivity profiles, which directly correlate with both therapeutic index and tolerability. Historically, orally administered PDE4 inhibitors such as roflumilast have been constrained by dose-limiting gastrointestinal adverse events including nausea and emesis, largely attributed to inhibition of the PDE4D subtype [1]. Difamilast was specifically optimized to achieve PDE4B selectivity while minimizing PDE4D engagement, thereby expanding the therapeutic window for topical application [2]. Furthermore, difamilast's molecular design enables superior local efficacy in skin inflammation models compared to other topical PDE4 inhibitors including crisaborole, CP-80633, and cipamfylline, establishing that PDE4 inhibitors are not interchangeable in research or therapeutic contexts [3].

Quantitative Differentiation Evidence for Difamilast (CAS 937782-05-3) Procurement Decisions


PDE4B Subtype Selectivity and Predicted Emetic Liability Reduction

Difamilast demonstrates a 6.6-fold selectivity preference for PDE4B over PDE4D. Inhibition of PDE4D is mechanistically linked to emesis, a dose-limiting toxicity that has constrained broader PDE4 inhibitor development [1]. This subtype selectivity profile was explicitly designed to mitigate gastrointestinal adverse effects while preserving anti-inflammatory efficacy mediated through PDE4B inhibition [2].

Phosphodiesterase inhibition Subtype selectivity Emetic liability Therapeutic index

Superior Inhibition of TNF-α Production in Human Peripheral Blood Mononuclear Cells Versus Crisaborole

In a direct nonclinical comparative study, difamilast demonstrated more potent inhibition of TNF-α production in human peripheral blood mononuclear cells than multiple comparator topical PDE4 inhibitors including crisaborole, CP-80633, and cipamfylline [1]. TNF-α is a key pro-inflammatory cytokine central to atopic dermatitis pathogenesis, and its suppression is a pharmacodynamic marker of PDE4 inhibitor anti-inflammatory activity [2].

Cytokine inhibition Anti-inflammatory activity Human PBMC Ex vivo pharmacology

Superior Amelioration of Chronic Allergic Contact Dermatitis in Mouse Model Versus Crisaborole

In a mouse model of chronic allergic contact dermatitis, topically applied difamilast demonstrated superior amelioration of skin inflammation compared to other topical PDE4 inhibitors including crisaborole, CP-80633, and cipamfylline [1]. This in vivo model recapitulates key features of human atopic dermatitis including epidermal hyperplasia, inflammatory cell infiltration, and pruritus-associated pathology [2].

In vivo efficacy Chronic allergic contact dermatitis Mouse model Dermatitis suppression

Phase III Pediatric Efficacy: 4-Week IGA Success Rate Versus Vehicle

In a Phase III randomized, double-blind, vehicle-controlled trial in Japanese pediatric patients aged 2-14 years with atopic dermatitis, difamilast 1% ointment applied twice daily achieved a 4-week Investigator Global Assessment (IGA) success rate of 47.1% compared to 18.1% for vehicle [1]. Both difamilast 0.3% (44.6%) and 1% (47.1%) groups demonstrated significantly higher IGA success rates compared to vehicle (P < 0.001 for both) [2]. Importantly, EASI score reduction was statistically significant compared to vehicle by week 1, indicating rapid onset of action [3].

Pediatric atopic dermatitis Phase III clinical trial IGA success rate EASI improvement

Treatment Discontinuation Rate Comparison in Pediatric Phase II Trial

In a Phase II randomized, double-blind, vehicle-controlled study in Japanese pediatric patients aged 2-14 years, treatment-emergent adverse events leading to discontinuation occurred in 4.2% (1/24) of the difamilast 0.3% group and 4.0% (1/25) of the difamilast 1% group, compared to 16.7% (4/24) in the vehicle group [1]. All discontinuation events were due to worsening of atopic dermatitis, not drug-related adverse reactions, and no deaths or serious treatment-emergent adverse events were reported [2].

Treatment tolerability Adverse event discontinuation Pediatric safety Phase II clinical trial

Long-Term 52-Week Safety and Tolerability in Adult and Pediatric Populations

A Phase III, 52-week, open-label study demonstrated that difamilast ointment applied twice daily is well tolerated and effective in Japanese adult and pediatric patients with atopic dermatitis over an extended treatment period [1]. No new safety concerns were identified during 52 weeks of difamilast application, supporting its suitability for chronic disease management scenarios [2]. An additional Phase III, 52-week, open-label study in Japanese infants aged 3 to <24 months similarly confirmed efficacy and tolerability, indicating a new treatment option for this vulnerable population [3].

Long-term safety Chronic treatment 52-week study Tolerability

Validated Research and Industrial Application Scenarios for Difamilast (CAS 937782-05-3)


Preclinical Pharmacodynamic Studies Requiring PDE4B-Selective Inhibition with Minimized Emetic Liability

Difamilast is optimal for in vitro and ex vivo pharmacodynamic studies investigating PDE4-mediated inflammatory pathways where minimization of PDE4D-associated emetic signaling is critical. Its 6.6-fold selectivity for PDE4B over PDE4D [1] enables researchers to interrogate PDE4B-specific anti-inflammatory mechanisms without confounding emetic pathway activation, a key limitation of less selective PDE4 inhibitors [2]. Human PBMC TNF-α suppression assays (IC50 = 0.0109 μM) provide a validated pharmacodynamic readout for compound activity [3].

In Vivo Chronic Allergic Contact Dermatitis Model Efficacy Benchmarking

Difamilast is validated for use in mouse models of chronic allergic contact dermatitis as a reference compound for benchmarking novel topical anti-inflammatory agents. Its demonstrated superiority over crisaborole, CP-80633, and cipamfylline in ameliorating skin inflammation in this model [1] establishes difamilast as a high-efficacy positive control. Researchers comparing novel PDE4 inhibitors or alternative anti-inflammatory mechanisms can use difamilast as a benchmark standard for local anti-inflammatory activity [2].

Pediatric Atopic Dermatitis Clinical Trial Design and Comparator Selection

Difamilast serves as a validated reference for clinical trial design in pediatric atopic dermatitis, particularly for studies targeting patients aged 2 years and older. Robust Phase III efficacy data demonstrating 47.1% IGA success rate at week 4 versus 18.1% for vehicle (P < 0.001) [1] provides a quantitative efficacy benchmark for power calculations and comparator selection in investigational trials. The 4-week pediatric Phase II and Phase III datasets [2] offer comprehensive safety and efficacy reference points for designing clinical development programs in this patient population.

Long-Term Topical Anti-Inflammatory Safety Assessment in Chronic Disease Models

Difamilast is suitable for long-term preclinical safety pharmacology studies evaluating chronic topical PDE4 inhibitor exposure. The 52-week clinical safety data demonstrating sustained tolerability without emergent safety concerns in adult, pediatric, and infant populations [1] provides a translational safety benchmark for chronic toxicology studies in relevant animal models. The pharmacokinetic profile showing minimal systemic absorption in miniature pigs and rats after topical application [2] supports its use in studies requiring localized PDE4 inhibition with minimal systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difamilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.